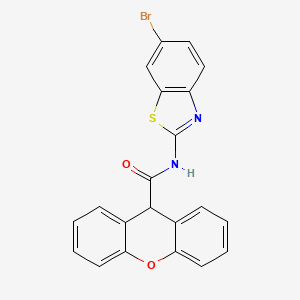

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a synthetic compound featuring a benzothiazol ring substituted with a bromine atom at the 6-position, linked via a carboxamide group to a xanthene core.

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN2O2S/c22-12-9-10-15-18(11-12)27-21(23-15)24-20(25)19-13-5-1-3-7-16(13)26-17-8-4-2-6-14(17)19/h1-11,19H,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLDFIQFHRZAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. In vitro tests revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Materials Science

Fluorescent Dyes

this compound is utilized as a fluorescent dye in various applications, including bioimaging and sensor technology. Its fluorescence properties make it suitable for labeling biological molecules and studying cellular processes under fluorescence microscopy .

Polymer Composites

In materials science, this compound has been incorporated into polymer matrices to enhance their optical properties. Research has shown that adding the compound to polymers can improve their mechanical strength and thermal stability while maintaining transparency, which is crucial for optical applications .

Data Tables

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer activity against various cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. The xanthene core can generate reactive oxygen species (ROS) upon light activation, causing oxidative damage to cellular components.

Comparison with Similar Compounds

The compound is compared below with structurally related carboxamide derivatives from the literature, focusing on substituent effects, physical properties, and spectral characteristics.

Structural Analogs and Substituent Effects

Table 1: Core Structural Features and Substituents

Key Observations :

- The target compound’s benzothiazol-xanthene hybrid differs from β-carboline () and carbazole (–5) cores, which are nitrogen-rich heterocycles.

- Bromine (target) vs. chlorine (–5): Bromine’s larger atomic size and lower electronegativity may enhance lipophilicity and alter electronic properties compared to chloro analogs.

Physical Properties

Table 2: Comparative Physical Data

Analysis :

- Rf values in 9a and 10a suggest substituents (benzoyl vs. ethyl) influence polarity, with bromine likely reducing mobility in TLC compared to chloro or ethyl groups.

Spectral Characteristics

Table 3: Key Spectral Data for Carboxamide Derivatives

Key Findings :

- The carboxamide C=O stretch (~1650–1700 cm⁻¹) is consistent across analogs, with minor shifts due to electronic effects from substituents .

- In ¹H NMR, the target’s benzothiazol protons would likely resonate downfield (e.g., 8.5–7.5 ppm) compared to β-carboline or carbazole systems due to electron-withdrawing bromine.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a xanthene backbone. The presence of bromine may enhance its reactivity and biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.

- Interaction with Cellular Receptors : It may bind to various cellular receptors, modulating signaling pathways critical for cell survival and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains.

Biological Activity Data

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against multiple bacterial strains. It exhibited strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential for development as an antibiotic.

Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Cytotoxicity : Evaluated through MTT assays, the compound displayed dose-dependent cytotoxicity in cancer cell lines.

- Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cell cycle regulation.

- Safety Profile : Toxicological assessments revealed minimal toxicity in non-cancerous cell lines, indicating a favorable safety profile for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.